
(Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophényl)éthylidène)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C15H14Cl2N4O and its molecular weight is 337.2. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur la photosynthèse
Ce composé a été utilisé pour étudier les effets sur la photosynthèse dans les populations de Euglena gracilis. Lorsqu'elles sont exposées à des concentrations variables d'un composé similaire, la 3-(3,4-dichlorophényl)-1,1-diméthylurée (DCMU), la teneur en chlorophylle et l'évolution de l'O2 stimulée par la lumière ont été significativement affectées, ce qui a permis de mieux comprendre les adaptations de la machinerie photosynthétique .
Études de neurotoxicité
Des chercheurs ont étudié le potentiel neurotoxique des dérivés de la pyrazoline sur l'activité de l'acétylcholinestérase (AchE) et les niveaux de malondialdéhyde (MDA) dans le cerveau des alevins de truite arc-en-ciel. Ceci est crucial pour comprendre l'impact de ces composés sur le système nerveux et le comportement des organismes aquatiques .
Activité antivirale
Les propriétés antivirales des dérivés de la pyrazoline présentent un intérêt significatif. À partir de composés apparentés, des chercheurs ont synthétisé de nouveaux dérivés à tester contre diverses infections virales, contribuant ainsi au développement de médicaments antiviraux potentiels .
Propriétés
Numéro CAS |
634884-23-4 |
|---|---|
Formule moléculaire |
C15H14Cl2N4O |
Poids moléculaire |
337.2 |
Nom IUPAC |
5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14Cl2N4O/c1-8(10-4-5-11(16)12(17)6-10)18-21-15(22)14-7-13(19-20-14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,19,20)(H,21,22)/b18-8- |
Clé InChI |
WFSZTMVFRCSDQX-LSCVHKIXSA-N |
SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC(=C(C=C3)Cl)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


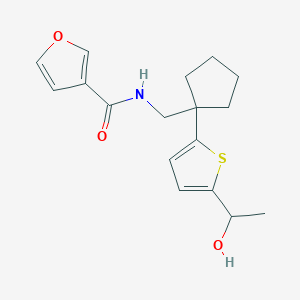
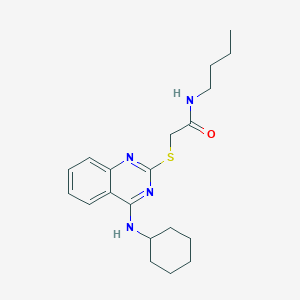
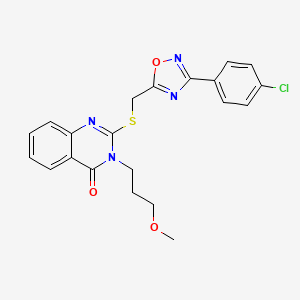

![6-chloro-3-(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one](/img/structure/B2582708.png)
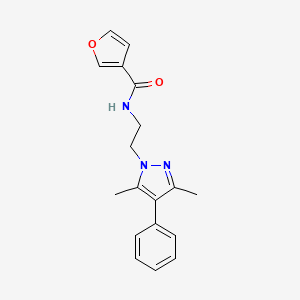
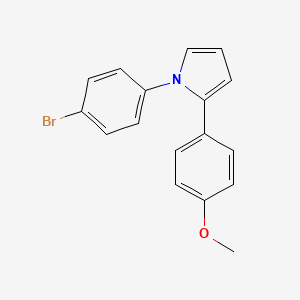
![N-(4-chlorophenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2582711.png)
![N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2582714.png)
![2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2582718.png)
![7-(2-ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2582719.png)
![4-chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2582722.png)
